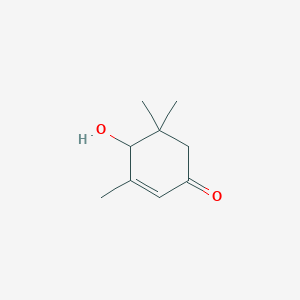














|
REACTION_CXSMILES
|
OO.[CH3:3][C:4]1[CH2:10][C:8](=[O:9])[CH2:7][C:6]([CH3:12])([CH3:11])[CH:5]=1.C(O)=[O:14].OO.C(=O)([O-])[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Na+]>C(O)=O>[CH3:3][C:4]1[CH:5]([OH:14])[C:6]([CH3:12])([CH3:11])[CH2:7][C:8](=[O:9])[CH:10]=1 |f:2.3,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
|
Name
|
formic acid hydrogen peroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O.OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
|
Name
|
alkaline earth metal hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added slowly
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat of reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The upper phase that forms is separated
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
After the separation of back-isomerized alpha-isophorone
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=O)CC(C1O)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |